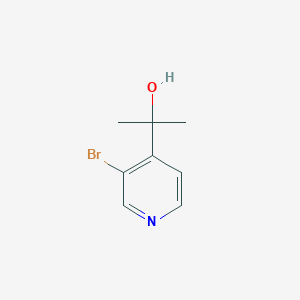

2-(3-Bromopyridin-4-yl)propan-2-ol

Übersicht

Beschreibung

“2-(3-Bromopyridin-4-yl)propan-2-ol” is a brominated derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecule consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromine atom attached to the 3-position and a propan-2-ol group attached to the 4-position .Chemical Reactions Analysis

As a brominated pyridine derivative, this compound would likely participate in reactions typical of halogenated aromatic compounds and alcohols. This could include substitution reactions, elimination reactions, and reactions involving the hydroxyl group .Physical And Chemical Properties Analysis

Based on its structure, we can predict that “2-(3-Bromopyridin-4-yl)propan-2-ol” is likely to be a solid or liquid at room temperature. It probably has a relatively high boiling point due to the presence of the bromine atom, which is a heavy atom that increases the molecular weight .Wissenschaftliche Forschungsanwendungen

Synthesis and Antifungal Properties

- 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, synthesized via copper-catalyzed azide alkyne cycloaddition, demonstrated significant in vitro antifungal activity against Candida strains, highlighting potential pharmaceutical applications (Lima-Neto et al., 2012).

Catalytic Properties in Organic Synthesis

- The compound has been used in the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating its utility in creating N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

Role in Reducing Mutagenicity in Drug Candidates

- Structural modifications in compounds containing 3-methoxy-2-aminopyridine, similar to 2-(3-Bromopyridin-4-yl)propan-2-ol, have been explored to reduce mutagenic potential and drug-drug interactions in oncology drug candidates (Palmer et al., 2012).

Antimicrobial Agent Development

- Derivatives like 3-amino-2-(4-bromo phenyl) propan-1-ol, related to the compound , have been synthesized and evaluated for their potential as antimicrobial agents, further underlining the compound's relevance in medical research (Doraswamy & Ramana, 2013).

Photocatalytic CO2 Reduction

- The compound has been studied in the context of supramolecular metal complexes for photocatalytic CO2 reduction, demonstrating its potential in environmental applications (Gholamkhass et al., 2005).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Research on 1-[(4-Hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, chemically related to 2-(3-Bromopyridin-4-yl)propan-2-ol, provides insights into the cardioselectivity of beta-adrenoceptor blocking agents, relevant for cardiovascular disease treatment (Rzeszotarski et al., 1979).

Wirkmechanismus

Without specific information about the use of this compound, it’s difficult to provide a mechanism of action. If it’s used as a pharmaceutical, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the specific reaction .

Zukünftige Richtungen

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical, future research could involve studying its efficacy and safety in more detail, potentially through clinical trials. If it’s a chemical reagent, future research could involve finding new reactions that it can participate in, or improving the yield or selectivity of existing reactions .

Eigenschaften

IUPAC Name |

2-(3-bromopyridin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDWPHZYMLRGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopyridin-4-yl)propan-2-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2839856.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)

![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)

![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)

![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)